![molecular formula C16H22N4S B13892980 Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]- CAS No. 834917-27-0](/img/structure/B13892980.png)
Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-
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Description
Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a useful research compound. Its molecular formula is C16H22N4S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Biological Activity
Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a chiral thiourea compound that has gained attention due to its unique structural features and potential biological activities. This compound is characterized by a thiourea functional group linked to a cyanophenyl moiety and a dimethylamino-substituted cyclohexyl group. Its applications span across medicinal chemistry and asymmetric catalysis, making it a subject of interest in various research domains.
Biological Activity Overview
Research indicates that thiourea derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiourea compounds have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against human tumor cell lines, suggesting their potential as anticancer agents.
- Enzyme Inhibition : Certain thioureas act as inhibitors for enzymes such as xanthine oxidase, which is relevant in the treatment of gout and other conditions.
Case Studies
-
Antibacterial Activity :
A study investigated the antibacterial effects of several thiourea derivatives, including N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-. The disk diffusion method was employed to assess the efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substituents exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) determined for the most effective derivatives. -
Cytotoxicity Against Tumor Cell Lines :
Another research effort focused on evaluating the cytotoxic effects of thiourea derivatives on various human cancer cell lines. The study found that some derivatives had IC50 values in the nanomolar range, indicating potent cytotoxicity. Structure-activity relationship (SAR) analyses highlighted key structural features that contributed to their biological activity. -
Enzyme Inhibition Studies :
The interaction of thiourea derivatives with xanthine oxidase was explored to understand their potential as therapeutic agents for managing hyperuricemia. Kinetic studies revealed that certain compounds effectively inhibited enzyme activity, providing insights into their mechanism of action.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of selected thiourea compounds related to N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
1-(3-cyanophenyl)-3-(dimethylamino)thiourea | Contains a cyanophenyl group | Focused on different amine substituents | Antibacterial, anticancer |
1-(3,5-bis(trifluoromethyl)phenyl)-3-thiourea | Incorporates trifluoromethyl groups | Enhanced lipophilicity | Anticancer |
N,N'-bis(3-cyanophenyl)thiourea | Two cyanophenyl groups | Potentially different reactivity patterns | Enzyme inhibition |
This table illustrates the diversity within thiourea compounds and highlights how variations in structure can influence biological activity.
The mechanisms through which thiourea derivatives exert their biological effects are varied:
- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines may be attributed to apoptosis induction or cell cycle arrest.
- Enzyme Inhibition Mechanism : Thioureas can form non-covalent interactions with active sites of enzymes like xanthine oxidase, leading to reduced enzyme activity.
Properties
CAS No. |
834917-27-0 |
---|---|
Molecular Formula |
C16H22N4S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea |
InChI |
InChI=1S/C16H22N4S/c1-20(2)15-9-4-3-8-14(15)19-16(21)18-13-7-5-6-12(10-13)11-17/h5-7,10,14-15H,3-4,8-9H2,1-2H3,(H2,18,19,21)/t14-,15-/m1/s1 |
InChI Key |
RVJWZISBPMUPCJ-HUUCEWRRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC(=C2)C#N |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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